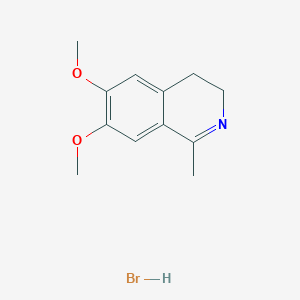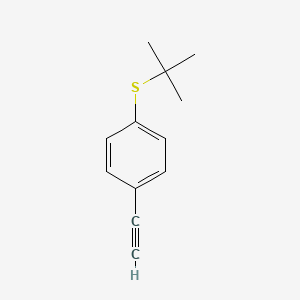![molecular formula C7H13P B14750799 1-Phosphabicyclo[2.2.2]octane CAS No. 280-35-3](/img/structure/B14750799.png)
1-Phosphabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phosphabicyclo[2.2.2]octane is a unique organophosphorus compound characterized by its bicyclic structure. This compound is known for its stability and versatility in various chemical reactions, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phosphabicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the reaction of pentaerythritol with phosphorus oxychloride (POCl3) under controlled conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Phosphabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various halides and nucleophiles under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphabicyclo compounds.
Scientific Research Applications
1-Phosphabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Phosphabicyclo[2.2.2]octane involves its ability to form stable complexes with various metal ions. This property is exploited in catalysis, where the compound acts as a ligand to facilitate chemical reactions . The phosphorus atom in the compound can also participate in electron transfer processes, making it useful in redox reactions .
Comparison with Similar Compounds
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane: This compound shares a similar bicyclic structure but contains additional oxygen atoms, which can influence its reactivity and stability.
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane: This derivative has an isopropyl group, which can affect its solubility and chemical properties.
Uniqueness: 1-Phosphabicyclo[2.2.2]octane is unique due to its high stability and versatility in forming complexes with metal ions. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
280-35-3 |
|---|---|
Molecular Formula |
C7H13P |
Molecular Weight |
128.15 g/mol |
IUPAC Name |
1-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C7H13P/c1-4-8-5-2-7(1)3-6-8/h7H,1-6H2 |
InChI Key |
IULZBXLBACXECC-UHFFFAOYSA-N |
Canonical SMILES |
C1CP2CCC1CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


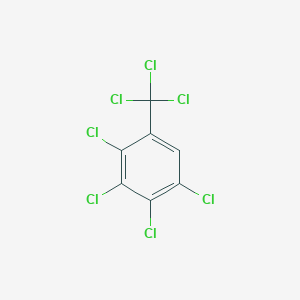
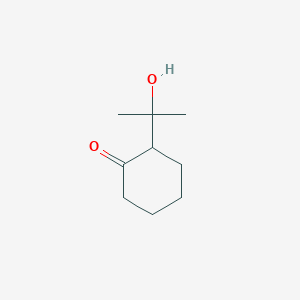
![Tricyclo[3.2.2.02,4]nonane](/img/structure/B14750723.png)
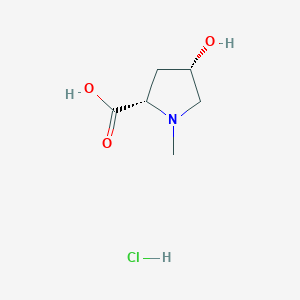

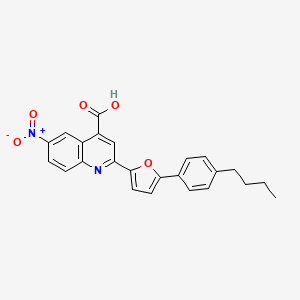

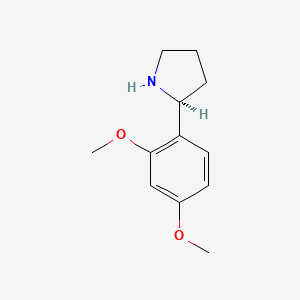

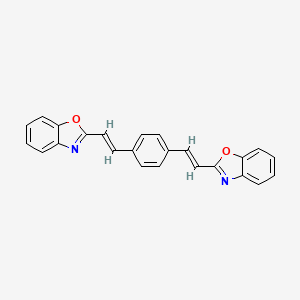
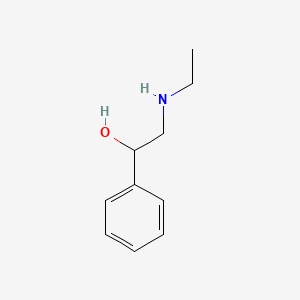
![[S(R)]-N-((1R)-1-(2-(Dicyclohexylphosphino)phenyl)-2,2-dimethylpropyl)-2-methyl-2-propanesulfinamide](/img/structure/B14750800.png)
